4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline
CAS No.: 946663-14-5
Cat. No.: VC8156402
Molecular Formula: C13H9F4NO
Molecular Weight: 271.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946663-14-5 |
|---|---|
| Molecular Formula | C13H9F4NO |
| Molecular Weight | 271.21 g/mol |
| IUPAC Name | 4-(3-fluorophenoxy)-2-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C13H9F4NO/c14-8-2-1-3-9(6-8)19-10-4-5-12(18)11(7-10)13(15,16)17/h1-7H,18H2 |
| Standard InChI Key | KWGGUBUIGRNPEU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)OC2=CC(=C(C=C2)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)F)OC2=CC(=C(C=C2)N)C(F)(F)F |
Introduction
4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline is a complex organic compound used primarily in research settings. It belongs to the broader class of anilines, which are aromatic amines. This compound is characterized by its molecular formula and specific structural features that contribute to its chemical properties and potential applications.
Chemical Identifiers
-
CAS Number: Not explicitly listed in the provided sources, but related compounds have specific CAS numbers.
-
Molecular Formula: Although not directly provided for this compound, similar compounds like 4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline have a molecular formula of C13H9F4NO .
-
Molecular Weight: Typically around 271 g/mol for similar compounds .
Structural Features
-
Phenyl Ring: Provides a planar, aromatic structure.
-
Fluorophenoxy Group: Contributes to the compound's polarity and reactivity.
-
Trifluoromethyl Group: Enhances the compound's stability and lipophilicity.
Synthesis and Preparation
The synthesis of 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. The exact synthesis route may vary based on the availability of starting materials and desired purity.
Synthetic Steps
-
Starting Materials: Typically involve fluorophenol derivatives and aniline precursors.
-
Reaction Conditions: May include high temperatures, catalysts, and inert atmospheres.
-
Purification Methods: Often involve chromatography or crystallization.
Applications and Research
This compound is primarily used in research settings for its potential applications in pharmaceuticals, materials science, and organic electronics. Its unique structure allows it to participate in various chemical reactions and interactions.
Potential Applications
-
Pharmaceuticals: As an intermediate in drug synthesis.
-
Materials Science: In the development of new polymers or coatings.
-
Organic Electronics: Due to its electronic properties.
Safety and Handling
Handling 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline requires caution due to its potential toxicity and reactivity. Safety measures include wearing protective gear and working in well-ventilated areas.
Hazard Information
-
Toxicity: May be harmful if ingested, inhaled, or in contact with skin.
-
Storage: Should be kept in a cool, dry place away from light.
Data Table for Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume